molecular formula C23H22N2O3 B2533035 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide CAS No. 896283-19-5

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide

Cat. No.: B2533035
CAS No.: 896283-19-5
M. Wt: 374.44
InChI Key: RCKMSQIIFCRVKD-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic small molecule research compound designed for investigative applications. This hybrid structure incorporates both a naphthalene carboxamide moiety and a 5-oxopyrrolidine scaffold, creating a versatile chemical entity with potential for multiple research applications. The naphthalene ring system is widely recognized in medicinal chemistry as a privileged scaffold that contributes to biological activity through diverse molecular interactions . Naphthalene-derived compounds have demonstrated significant potential in pharmaceutical research, particularly as reversal agents in multidrug-resistant (MDR) cancer models . Structural analogs featuring the naphthalene-2-carboxamide component have shown promising activity in reversing resistance to chemotherapeutic agents like adriamycin in resistant cancer cell lines, suggesting potential applications in oncology research . Meanwhile, the 5-oxopyrrolidine moiety represents another pharmaceutically relevant scaffold, with derivatives demonstrating various biological activities including antimicrobial effects against fungal strains such as Candida tenuis and Aspergillus niger, as well as antibacterial activity against pathogens including Staphylococcus aureus and Mycobacterium luteum . The specific substitution pattern featuring a 4-ethoxyphenyl group at the N-1 position of the pyrrolidinone ring may influence the compound's physicochemical properties and biological interactions. Researchers investigating structure-activity relationships in heterocyclic compounds will find this hybrid architecture valuable for exploring new chemical space. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-21-11-9-20(10-12-21)25-15-19(14-22(25)26)24-23(27)18-8-7-16-5-3-4-6-17(16)13-18/h3-13,19H,2,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMSQIIFCRVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The naphthalene-2-carboxamide moiety is then introduced through a coupling reaction, often using reagents such as naphthalene-2-carboxylic acid and an amine derivative. The ethoxyphenyl group is incorporated through a substitution reaction, where an ethoxyphenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Ring-Opening Reactions of the Pyrrolidinone Core

The 5-oxopyrrolidin-3-yl group undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : In HCl/ethanol (reflux, 6 hr), the lactam ring opens to form a γ-aminobutyric acid derivative .

  • Base-Mediated Reactions : Treatment with NaOH (aq.) generates a carboxylate intermediate, which can further react with electrophiles .

Key Reaction Pathway :

Pyrrolidinone+H2OHClγ-Aminobutyric Acid Derivative+NH3\text{Pyrrolidinone} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \gamma\text{-Aminobutyric Acid Derivative} + \text{NH}_3

Carboxamide Hydrolysis

The naphthalene-2-carboxamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 12 hr) cleaves the amide bond to yield naphthalene-2-carboxylic acid and the corresponding amine.

  • Basic Hydrolysis : NaOH (10% aq., 80°C, 8 hr) produces a sodium carboxylate salt.

Reactivity Comparison :

ConditionReagentsProduct(s)Yield (%)Source
AcidicHCl (conc.)Naphthalene-2-carboxylic acid78
BasicNaOH (10%)Sodium naphthalene-2-carboxylate85

Substitution at the Ethoxyphenyl Group

The 4-ethoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ (0°C, 2 hr) introduces a nitro group at the para position relative to the ethoxy group .

  • Demethylation : BBr₃ (CH₂Cl₂, −78°C) removes the ethoxy group, yielding a phenolic derivative .

Example Reaction :

4-Ethoxyphenyl+HNO3H2SO44-Ethoxy-3-nitrophenyl\text{4-Ethoxyphenyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Ethoxy-3-nitrophenyl}

Oxidation and Reduction Reactions

  • Oxidation : KMnO₄ (aq., 60°C) oxidizes the pyrrolidinone’s α-carbon to a ketone, forming a diketone intermediate.

  • Reduction : LiAlH₄ (THF, 0°C) reduces the lactam to a pyrrolidine.

Key Data :

ReactionReagentProductYield (%)Source
OxidationKMnO₄Diketone62
ReductionLiAlH₄Pyrrolidine71

Functionalization of the Naphthalene Ring

The naphthalene system undergoes regioselective reactions:

  • Sulfonation : H₂SO₄ (20°C, 4 hr) introduces a sulfonic acid group at the 6-position .

  • Halogenation : Br₂ (FeBr₃ catalyst) adds bromine at the 1- and 3-positions .

Regioselectivity :

  • Electron-rich positions (α to carboxamide) are favored for electrophilic attack.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), biaryl derivatives form .

  • Buchwald–Hartwig Amination : Introduces amino groups at the naphthalene’s β-position .

Example :

Naphthalene-2-carboxamide+PhB(OH)2PdBiphenyl-Carboxamide\text{Naphthalene-2-carboxamide} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{Biphenyl-Carboxamide}

Pharmacological Modifications

Structural analogs with modified substituents show enhanced bioactivity:

  • Antimicrobial Activity : Chlorination of the naphthalene ring (Cl₂, FeCl₃) improves potency against Staphylococcus aureus (MIC: 2 µg/mL) .

  • Anticancer Derivatives : Introduction of nitro groups increases cytotoxicity in HeLa cells (IC₅₀: 8 µM) .

Stability Under Physiological Conditions

  • pH-Dependent Hydrolysis : The carboxamide hydrolyzes rapidly at pH < 3 or > 10 (t₁/₂: 2 hr).

  • Thermal Stability : Decomposition occurs above 200°C (DSC data) .

Scientific Research Applications

The compound N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Molecular Formula

  • C : 22
  • H : 24
  • N : 2
  • O : 3

Structural Representation

The compound features a naphthalene backbone substituted with a pyrrolidine moiety and an ethoxyphenyl group, which contributes to its unique pharmacological properties.

IUPAC Name

The IUPAC name of the compound is this compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthalene carboxamides have shown promising results against various cancer cell lines:

Cell Line Growth Inhibition (%) Concentration (µM)
SNB-1986.6110
OVCAR-885.2610
NCI-H46075.9910

These findings suggest that the compound could be effective in inhibiting tumor growth through mechanisms that may involve apoptosis or cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies indicate:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli256 µg/mL
S. aureus128 µg/mL

These results highlight the potential for developing new antimicrobial agents based on this compound.

Enzyme Inhibition

Research suggests that compounds like this compound may act as inhibitors of key enzymes involved in disease pathways. For example, enzyme inhibition studies have shown that similar compounds can inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of related naphthalene derivatives. The researchers synthesized several derivatives and tested their effects on various cancer cell lines, demonstrating that specific substitutions on the naphthalene ring enhanced cytotoxicity.

Case Study: Antimicrobial Activity Assessment

Another research initiative focused on the antimicrobial properties of naphthalene derivatives, including this compound. The study found that modifications to the ethoxy group significantly affected the compound's efficacy against bacterial strains.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on Aromatic Rings

Compounds (Entries 5–8)

These analogues share a benzamide backbone but differ in substituents on the phenyl ring:

  • Entry 5 : 4-Methoxyphenyl (–OCH₃)
  • Entry 6 : 4-Ethoxyphenyl (–OCH₂CH₃)
  • Entry 7 : 4-Propoxyphenyl (–OCH₂CH₂CH₃)
  • Entry 8 : 4-Isopropoxyphenyl (–OCH(CH₃)₂)

Comparison :

  • The target compound’s 4-ethoxyphenyl group balances lipophilicity and metabolic stability compared to smaller (methoxy) or bulkier (propoxy/isopropoxy) substituents. Ethoxy may offer intermediate oxidative resistance in vivo .
Compound

1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide features:

  • A 2-fluorophenyl group (electron-withdrawing) and 4-methoxybenzyl substituent.
  • Key difference : The fluorine atom increases electronegativity, which may alter binding kinetics compared to the target’s ethoxy group. The methoxybenzyl side chain introduces a flexible linker absent in the target compound .

Core Structure Modifications

Compound

N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide replaces the naphthalene-2-carboxamide with an azepane-1-carboxamide group.

  • Impact : The seven-membered azepane ring increases conformational flexibility versus the rigid naphthalene system. This may improve solubility but reduce binding specificity .

Carboxamide Variations

Compounds
  • N-(2-methylpropyl)naphthalene-2-carboxamide: Shares the naphthalene-2-carboxamide group but lacks the pyrrolidinone core.

Comparison: The target’s pyrrolidinone core provides a planar, hydrogen-bond-accepting carbonyl group absent in these analogues, which could enhance interactions with enzymatic active sites .

Data Table: Key Structural and Hypothesized Properties

Compound Aryl Substituent Carboxamide Group Core Structure Hypothesized Properties
Target Compound 4-Ethoxyphenyl Naphthalene-2-carboxamide Pyrrolidinone High lipophilicity, moderate solubility
, Entry 6 4-Ethoxyphenyl Benzamide Propanamide Lower steric bulk, higher solubility
Compound 2-Fluorophenyl 4-Methoxybenzyl Pyrrolidine Enhanced electronegativity, flexible linker
Compound 4-Ethoxyphenyl Azepane-1-carboxamide Pyrrolidinone Increased flexibility, reduced specificity

Biological Activity

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a naphthalene core, which is often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4C_{22}H_{22}N_{2}O_{4} with a molecular weight of approximately 378.43 g/mol. Its structure allows for multiple interactions with biological targets, making it a subject of interest for drug development.

PropertyValue
Molecular FormulaC22H22N2O4
Molecular Weight378.43 g/mol
CAS Number896312-32-6

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of naphthalene can inhibit the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines through mechanisms involving topoisomerase inhibition .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several naphthalene derivatives, revealing that some compounds demonstrated IC50 values in the low micromolar range against HCT-116 and HeLa cells. The mechanism was linked to the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The interaction with specific enzymes can lead to alterations in metabolic pathways, making it a candidate for therapeutic applications in diseases where enzyme dysregulation is prevalent.

The proposed mechanism involves binding to the active site of target enzymes, thereby inhibiting their activity. This can result in reduced proliferation of cancer cells or modulation of other biological pathways .

Antimicrobial Properties

Preliminary studies suggest that similar naphthalene derivatives possess antimicrobial properties, potentially acting against various bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiproliferativeHCT-116 (Colorectal)Inhibition of cell growth
AntiproliferativeHeLa (Cervical)Reduced viability
Enzyme InhibitionTopoisomerase IDecreased enzymatic activity
AntimicrobialVarious bacterial strainsInhibition of growth

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide?

The synthesis of this carboxamide derivative typically involves amide coupling between naphthalene-2-carboxylic acid derivatives and a pyrrolidinone intermediate. Key steps include:

  • Intermediate preparation : The 5-oxopyrrolidin-3-yl scaffold substituted with a 4-ethoxyphenyl group can be synthesized via cyclization of γ-aminobutyric acid (GABA) analogs or via Michael addition reactions. Ethoxy-substituted aryl groups are often introduced using nucleophilic aromatic substitution .
  • Amide bond formation : Use coupling agents like HATU or EDCI/HOBt to link the naphthalene-2-carboxylic acid moiety to the pyrrolidinone intermediate. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound .

Basic: How can researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : Confirm the presence of the 4-ethoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm, ethoxy CH3 at δ 1.3–1.4 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm in 13C^{13}\text{C} NMR) .
  • X-ray crystallography : Resolve the stereochemistry of the pyrrolidinone ring and confirm amide bond geometry, as demonstrated in structurally related pyrrolidinone-carboxamide analogs .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+: ~417.18 g/mol) and detect impurities .

Basic: What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally related pyrrolidinone-carboxamides exhibit:

  • Receptor modulation : Analogous compounds (e.g., BD103) act as allosteric modulators of chemokine receptors (e.g., CXCR3), suggesting potential immunomodulatory or anticancer applications .
  • Enzyme inhibition : Pyrrolidinone derivatives often target proteases or kinases due to their hydrogen-bonding capacity. For example, similar scaffolds inhibit HIV-1 integrase or MAP kinase .

Advanced: How can researchers address contradictions in biological activity data across different assays?

Contradictions may arise due to assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity) to confirm target engagement .
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
  • Computational docking : Compare binding poses in different protein conformations (e.g., active vs. inactive states) to explain assay-specific results .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the ethoxy or amide moiety to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like cyclodextrins or succinic acid to improve dissolution rates, as shown for structurally related carboxamides .
  • Lipophilicity adjustment : Replace the ethoxy group with polar substituents (e.g., hydroxyl or morpholine) while monitoring SAR to retain activity .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Dynamic NMR studies : Detect rotational barriers in the amide bond or pyrrolidinone ring to explain splitting or broadening of signals .
  • DFT calculations : Simulate 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra using software like Gaussian or ACD/Labs to match experimental data .
  • Isotopic labeling : Synthesize 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs to trace unexpected peaks in complex spectra .

Advanced: What are the critical safety considerations for handling this compound in laboratory settings?

  • Toxicity profiling : Prioritize acute toxicity assays (e.g., zebrafish embryo models) given structural alerts like the pyrrolidinone ring, which may induce hepatotoxicity .
  • Environmental hazards : Follow protocols for disposing of aromatic amines (e.g., derivatization with hypochlorite) to mitigate aquatic toxicity risks .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis, as carboxamides with ethoxy groups may penetrate latex .

Advanced: How can researchers design SAR studies to improve target selectivity?

  • Scaffold diversification : Synthesize analogs with varied substituents on the naphthalene ring (e.g., halogens, methyl groups) and pyrrolidinone nitrogen to map steric and electronic effects .
  • Selectivity panels : Test against related receptors/enzymes (e.g., CXCR4 for CXCR3-targeted compounds) to identify structural motifs driving off-target interactions .
  • Free-energy perturbation (FEP) : Use computational models to predict binding affinities of analogs against multiple targets, guiding synthetic prioritization .

Advanced: What analytical methods quantify trace impurities in bulk samples of this compound?

  • HPLC-MS/MS : Detect and quantify genotoxic impurities (e.g., aryl amines) at ppm levels using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from coupling reactions) with detection limits <1 ppm .
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present in intermediates .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-target effects .
  • Thermal shift assays (TSA) : Measure protein stabilization upon compound binding to validate direct interactions .
  • Transcriptomics/proteomics : Profile downstream gene/protein expression changes to map signaling pathways affected by the compound .

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